molecular formula C25H25N3O6S B1639684 MMP-9/MMP-13 Inhibitor I CAS No. 204140-01-2

MMP-9/MMP-13 Inhibitor I

Cat. No.: B1639684
CAS No.: 204140-01-2
M. Wt: 495.5 g/mol
InChI Key: KXZZWRQJKQVMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMP-9/MMP-13 Inhibitor I is a small molecule inhibitor that targets matrix metalloproteinase-9 and matrix metalloproteinase-13. These enzymes are part of the matrix metalloproteinase family, which are zinc-dependent proteolytic enzymes involved in the degradation of the extracellular matrix. The inhibition of matrix metalloproteinase-9 and matrix metalloproteinase-13 is of significant interest due to their roles in various pathological conditions, including cancer, arthritis, and cardiovascular diseases .

Preparation Methods

The synthesis of MMP-9/MMP-13 Inhibitor I involves several steps, including the formation of a piperazine-based core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve scaling up the synthetic route while ensuring the consistency and purity of the final product. This often requires optimization of reaction conditions and the use of industrial-scale equipment.

Chemical Reactions Analysis

MMP-9/MMP-13 Inhibitor I undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the inhibitor.

    Substitution: The inhibitor can undergo substitution reactions where specific substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMP-9/MMP-13 Inhibitor I has a wide range of scientific research applications, including:

Mechanism of Action

MMP-9/MMP-13 Inhibitor I exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-13, thereby preventing these enzymes from degrading the extracellular matrix. The inhibitor interacts with the zinc ion in the active site, blocking the catalytic activity of the enzymes. This inhibition helps in reducing the pathological processes associated with the overactivity of these enzymes, such as tumor invasion, cartilage degradation, and tissue remodeling .

Comparison with Similar Compounds

MMP-9/MMP-13 Inhibitor I is unique due to its high selectivity and potency against matrix metalloproteinase-9 and matrix metalloproteinase-13. Similar compounds include:

This compound stands out due to its dual inhibitory activity against both matrix metalloproteinase-9 and matrix metalloproteinase-13, making it a valuable tool in research focused on these specific enzymes.

Properties

IUPAC Name

N-hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-34-21-11-13-22(14-12-21)35(32,33)28-16-15-27(17-23(28)24(29)26-31)25(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14,23,31H,15-17H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZZWRQJKQVMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2C(=O)NO)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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MMP-9/MMP-13 Inhibitor I
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